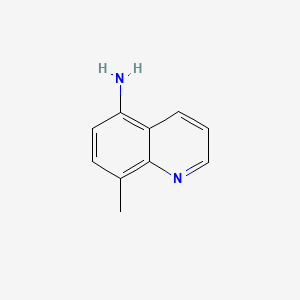

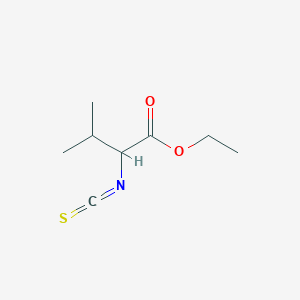

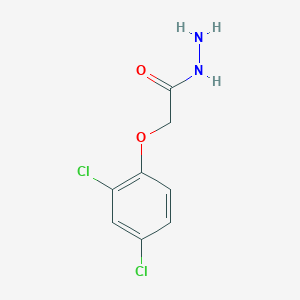

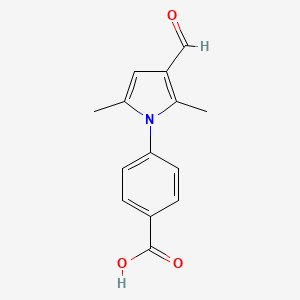

4-(3-ホルミル-2,5-ジメチル-1H-ピロール-1-イル)安息香酸

説明

4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (FDPA) is an organic compound with a wide range of applications in scientific research. FDPA is a versatile compound that can be used as a reagent for various organic synthesis reactions, as a drug delivery system, or as a tool for studying enzyme kinetics and drug metabolism. FDPA has been studied extensively to understand its mechanism of action and biochemical and physiological effects.

科学的研究の応用

医薬品化学における役割

この化合物の主要な構成要素であるピロールは、様々な活性を有する生物活性な足場として広く知られています . ピロール環系における異なるファーマコフォアの組み合わせにより、より活性な化合物が形成されてきました . ピロール含有類似体は、生物活性化合物の潜在的な供給源と考えられています .

抗がん活性

この化合物のいくつかの誘導体は、特定の癌細胞株に対して良好な細胞毒性を示しました . これは、新規抗がん剤開発における潜在的な応用を示唆しています。

抗菌活性

ピロール誘導体は、顕著な抗菌および抗真菌活性を示してきました. これは、"4-(3-ホルミル-2,5-ジメチル-1H-ピロール-1-イル)安息香酸"が、新規抗菌剤の開発に利用できる可能性を示唆しています。

熱応答性材料における使用

ある研究では、アリール置換ピロール誘導体を用いた熱応答性固体材料の開発について議論されています. この材料は、その独特の蛍光特性により、温度監視デバイスに有用です.

分光法および分子相互作用解析

ピロールの新規ヒドラジド-ヒドラゾンは、様々な分光法および量子化学計算を用いて特徴付けられました. これは、これらの化合物の分子相互作用研究における特性と応用に関する洞察を提供します.

合成分析

検索結果では、"4-(3-ホルミル-2,5-ジメチル-1H-ピロール-1-イル)安息香酸"の合成は明示的に言及されていませんが、関連する化合物が合成され、研究されています. これは、合成化学分野における潜在的な応用を示唆しています。

作用機序

Mode of Action

It is known that pyrrole derivatives can interact with various biological targets, leading to changes in cellular functions . The specific interactions of “4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid” with its targets remain to be elucidated.

Pharmacokinetics

The compound’s bioavailability, metabolism, and excretion patterns need to be investigated to understand its pharmacokinetic profile .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

生化学分析

Biochemical Properties

4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The interaction between 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and these enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic activity .

Cellular Effects

The effects of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid on cellular processes are diverse and depend on the cell type and context. In certain cell lines, this compound has been observed to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation. Additionally, 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in animal models vary with dosage. At low doses, this compound has been shown to have minimal toxic effects and can modulate metabolic pathways effectively. At higher doses, 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dosage optimization in therapeutic applications .

特性

IUPAC Name |

4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-7-12(8-16)10(2)15(9)13-5-3-11(4-6-13)14(17)18/h3-8H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYVXQQXXCPCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311385 | |

| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52034-38-5 | |

| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52034-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 242028 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052034385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52034-38-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)